(1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL

Description

Systematic IUPAC Nomenclature and Structural Descriptors

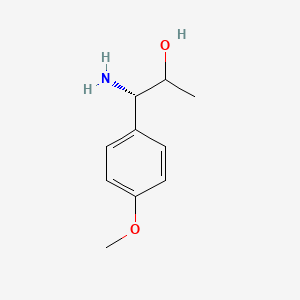

The systematic name “(1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL” follows the International Union of Pure and Applied Chemistry (IUPAC) rules for organic compounds. The parent chain is a three-carbon propanol derivative, with hydroxyl (-OH) and amino (-NH2) functional groups at positions 2 and 1, respectively. The stereochemical descriptor “(1S)” specifies the absolute configuration of the chiral center at carbon 1, indicating the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The 4-methoxyphenyl group is a benzene ring substituted with a methoxy (-OCH3) group at the para position, attached to carbon 1 of the propanol backbone.

The IUPAC name is derived as follows:

- Root name : “propan-2-ol” (three-carbon chain with hydroxyl at position 2).

- Substituents :

- “1-Amino” (NH2 group at position 1).

- “1-(4-methoxyphenyl)” (methoxy-substituted benzene ring at position 1).

- Stereochemistry : “(1S)” configuration at the chiral center.

A structural analysis reveals a secondary alcohol and primary amine, with the methoxyphenyl group contributing aromaticity and hydrophobicity. The compound’s stereochemistry influences its potential interactions in chiral environments, such as enzyme-binding sites.

Molecular Formula and Stereochemical Representation

The molecular formula C10H15NO2 (Table 2) corresponds to a molecular weight of 181.23 g/mol . The structure features:

- A three-carbon chain (propanol backbone).

- A hydroxyl group at position 2.

- An amino group and 4-methoxyphenyl group at position 1.

Stereochemical Representation :

The (1S) configuration positions the hydroxyl, amino, and methoxyphenyl groups in a specific spatial arrangement (Figure 1). Using wedge-and-dash notation:

- The 4-methoxyphenyl group projects into the plane (wedge).

- The amino group (-NH2) projects out of the plane (dash).

- The hydroxyl group (-OH) resides on carbon 2.

OCH3

|

C

/ \

NH2-C C-OH

\ /

C

Table 2: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C10H15NO2 | PubChem |

| Molecular weight | 181.23 g/mol | PubChem |

| XLogP3-AA (lipophilicity) | 0.5 | PubChem |

| Hydrogen bond donors | 2 | PubChem |

The compound’s moderate lipophilicity (XLogP3-AA = 0.5) suggests balanced solubility in polar and nonpolar solvents, relevant for pharmaceutical formulation. The presence of both amino and hydroxyl groups enables hydrogen bonding, influencing its reactivity and crystallization behavior.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

ZBXPOHJSNYWSOE-OMNKOJBGSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=C(C=C1)OC)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Methoxyphenylacetone

One common method involves reductive amination of 4-methoxyphenylacetone with ammonia or amines, followed by reduction to yield the amino alcohol.

- Starting Material: 4-methoxyphenylacetone

- Reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation for reduction of ketone to alcohol

- Conditions: Mild temperatures (0–25 °C) to prevent racemization and side reactions

- Outcome: Formation of (1S)-1-amino-1-(4-methoxyphenyl)propan-2-OL with controlled stereochemistry by using chiral catalysts or auxiliaries during reductive amination

This method emphasizes the reduction of the ketone group to the secondary alcohol while simultaneously introducing the amino group, often through catalytic asymmetric hydrogenation or chiral auxiliary-mediated steps to ensure enantiomeric purity.

Asymmetric Synthesis Using Chiral Amines

A more stereoselective approach involves condensation of 4-methoxyacetophenone with a chiral amine such as (S)-(-)-α-methylbenzylamine to form an imine intermediate, followed by catalytic hydrogenation:

- Step 1: Reflux 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene, removing water azeotropically to form the imine.

- Step 2: Hydrogenate the imine using Pd/C catalyst under hydrogen atmosphere at 35–40 °C.

- Step 3: Isolate the chiral amino alcohol after salt formation and purification.

This method yields high stereochemical control, producing the (1S)-enantiomer with high optical purity and yield, suitable for pharmaceutical intermediates.

Cyanohydrin Route Followed by Reduction

An alternative synthetic route involves:

- Step 1: Addition of trimethylsilyl cyanide to 4-methoxyacetophenone in the presence of zinc iodide under nitrogen atmosphere to form a cyanohydrin intermediate.

- Step 2: Hydrolysis and reduction steps convert the cyanohydrin to the amino alcohol.

This method is effective but may have moderate yields (~24%) and requires careful control of reaction conditions to avoid side reactions.

Purification and Enantiomeric Resolution

Diastereomeric Salt Formation and Recrystallization

Purification and enantiomeric enrichment often use diastereomeric salt formation with chiral acids such as:

- Cinnamic acid derivatives (e.g., cinnamate salts)

- p-Toluenesulfonic acid

The process involves:

Chromatographic Techniques

Column chromatography using chiral stationary phases or cyclodextrin-based columns can be employed for analytical and preparative separation of enantiomers, ensuring high purity for research and pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The stereochemistry of (1S)-1-amino-1-(4-methoxyphenyl)propan-2-OL is critical for its biological activity, making asymmetric synthesis and purification essential.

- The use of chiral amines and catalytic hydrogenation is preferred for industrial production due to scalability and high enantiomeric excess.

- Diastereomeric salt formation remains a robust method for enantiomeric resolution, often complementing asymmetric synthesis.

- Continuous optimization of temperature, solvent, and catalyst loading improves yield and purity in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

The compound serves as a valuable precursor in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to create complex molecules used in pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

In chemical reactions, (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL acts as a reagent that can facilitate nucleophilic substitutions and other transformations essential for synthesizing more intricate structures.

Biological Research

Biochemical Pathways and Enzyme Interactions

This compound is utilized in studies investigating biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it an important tool in enzymology, where it can serve as an inhibitor or activator depending on the context of the study.

Antimicrobial Activity

Research has shown that (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.015 | Moderate |

| Pseudomonas aeruginosa | 0.050 | Weak |

In antifungal assays, it has demonstrated activity against common strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Pharmaceutical Applications

Drug Development

Due to its chiral nature, (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a candidate for drug development, particularly in creating enantiomerically pure compounds that may exhibit enhanced biological activity or reduced side effects compared to racemic mixtures.

Case Study: Efficacy Against Resistant Strains

A notable study highlighted the compound's effectiveness against resistant strains of Helicobacter pylori, showing a substantial increase in potency through structural modifications. This emphasizes the compound's potential in developing new antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is used in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds, enhancing its commercial value.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of amino-propanol derivatives are highly dependent on the substituents on the phenyl ring. Below is a comparison of key compounds:

Table 1: Structural and Physicochemical Comparisons

*Calculated using standard atomic weights.

Pharmacological Activities

Table 2: Bioactivity and Receptor Interactions

- Antiarrhythmic Potential: Compounds with methoxy groups (e.g., 4-OCH₃) show affinity for adrenoceptors, suggesting similar activity for the target compound .

- Membrane Permeation : The 4-methoxyphenyl derivative in interacts with aquaporin-3 (AQP3), indicating a role in cellular solute transport .

Biological Activity

(1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a propanol backbone with an amino group and a hydroxyl group, which contribute to its biological activity through various mechanisms.

The molecular formula of (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is , with a molecular weight of approximately 181.24 g/mol. The presence of the 4-methoxyphenyl group enhances its lipophilicity, facilitating interactions with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.24 g/mol |

| Functional Groups | Amino, Hydroxyl, Ether |

| Chirality | (1S) |

1. Enzyme Interaction

Preliminary studies indicate that (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL can interact selectively with various enzymes and receptors due to its chiral nature. The amino and hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions, which are critical for binding affinity. For instance, the compound has shown potential in modulating the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine metabolism, suggesting implications in cancer treatment .

2. Antioxidant Activity

Research has demonstrated that derivatives of (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL exhibit significant antioxidant properties. For example, compounds structurally related to this amino alcohol have shown DPPH radical scavenging activity exceeding that of ascorbic acid by up to 1.37 times . This antioxidant capability is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

3. Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Studies on similar compounds have reported moderate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition . The ability to disrupt bacterial cell membranes could be a mechanism through which this compound exerts its antimicrobial effects.

Case Study 1: Enzyme Modulation

In a study focusing on enzyme interactions, (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL was evaluated for its ability to inhibit dihydroorotate dehydrogenase. The findings indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting the compound's potential as a therapeutic agent in diseases where pyrimidine metabolism is dysregulated .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties of derivatives related to (1S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL using the DPPH assay. Results indicated that several derivatives exhibited over 80% radical scavenging activity at concentrations of 50 µM, suggesting that modifications to the methoxy group could enhance antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.